3-(1,1,2,2-Tetrafluoroethoxy)phenol

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification

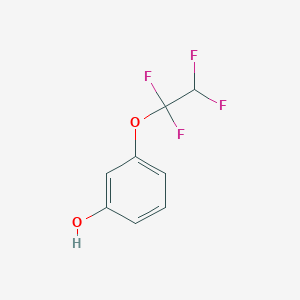

The systematic nomenclature of 3-(1,1,2,2-tetrafluoroethoxy)phenol follows established International Union of Pure and Applied Chemistry conventions for substituted phenolic compounds. The compound's systematic name accurately reflects its structural composition, with the phenolic hydroxyl group serving as the principal functional group and the tetrafluoroethoxy substituent positioned at the meta-position relative to the hydroxyl moiety. The molecular formula C₈H₆F₄O₂ indicates the presence of eight carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms, yielding a molecular weight of 210.13 grams per mole.

The systematic classification places this compound within the broader category of fluorinated aromatic alcohols and phenols, specifically as a member of the halogenated organic compounds family. The compound's International Chemical Identifier string (InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H) provides a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key (DEXGNBYVIMYKJB-UHFFFAOYSA-N) offers a unique hash code for database identification and computational applications.

The European Community number 671-390-3 and DSSTox Substance identification number DTXSID40380217 provide additional regulatory and toxicological database identifiers. The compound's Simplified Molecular Input Line Entry System representation (C1=CC(=CC(=C1)OC(C(F)F)(F)F)O) enables efficient computational processing and structural manipulation in cheminformatics applications.

Eigenschaften

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXGNBYVIMYKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380217 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53997-99-2 | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53997-99-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)phenol typically involves the reaction of phenol with 1,1,2,2-tetrafluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 1,1,2,2-tetrafluoroethanol. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the production efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different hydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroxy derivatives with reduced aromatic rings.

Substitution: Various substituted phenolic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is being investigated for its potential therapeutic effects due to its reactivity and the influence of the tetrafluoroethoxy group on biological systems. Research indicates that it may interact with specific enzymes and receptors, which is crucial for drug development.

Case Study: Interaction Studies

- Objective : To understand the binding affinities of 3-(1,1,2,2-tetrafluoroethoxy)phenol with various biological targets.

- Methodology : In vitro assays were conducted to evaluate its interactions with enzymes involved in metabolic pathways.

- Findings : Preliminary results suggest that this compound exhibits significant binding affinity to certain receptors, indicating potential for developing new therapeutic agents targeting metabolic disorders.

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science. Its fluorinated structure imparts chemical stability and resistance to degradation.

Table 1: Comparison of Material Properties

| Property | This compound | Other Fluorinated Compounds |

|---|---|---|

| Chemical Stability | High | Moderate |

| Thermal Resistance | Excellent | Variable |

| Solubility in Organic Solvents | Low | High |

Case Study: Coatings Development

- Objective : To develop coatings with enhanced durability and chemical resistance.

- Methodology : The compound was incorporated into polymer matrices to evaluate its performance as a coating material.

- Findings : The resulting coatings demonstrated superior resistance to solvents and high temperatures compared to traditional coatings.

Cosmetic Formulations

In the cosmetic industry, this compound is being explored for its potential as an emulsifier and stabilizing agent in formulations.

Case Study: Skin Care Products

- Objective : To assess the efficacy of formulations containing this compound.

- Methodology : Various formulations were tested for skin hydration and stability over time.

- Findings : Products containing this compound exhibited improved moisturizing properties and stability compared to those without it.

Wirkmechanismus

The mechanism by which 3-(1,1,2,2-Tetrafluoroethoxy)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the tetrafluoroethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically include modulation of biochemical processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues of 3-(1,1,2,2-Tetrafluoroethoxy)phenol

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Acidity: The phenolic derivatives (3- and 4-isomers) exhibit similar pKa values (~9.43), while the aniline derivative is significantly less acidic due to the –NH₂ group .

- Lipophilicity: The 4-isomer has a higher LogP than the 3-isomer, likely due to steric and electronic effects of substitution position . Allyl ethers are less polar than phenolic derivatives.

- Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability, as seen in tetraconazole’s use as a heat-resistant fungicide .

Biologische Aktivität

3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated aromatic compound notable for its tetrafluoroethoxy substituent attached to a phenolic structure. This compound exhibits unique chemical properties due to the presence of fluorine atoms, which significantly enhance its lipophilicity and stability. Understanding its biological activity is crucial for assessing its potential applications in various fields, particularly in energy storage and environmental science.

- Molecular Formula : C8H6F4O2

- Molecular Weight : 210.13 g/mol

- Structure : The compound features a phenolic hydroxyl group that contributes to its reactivity.

The tetrafluoroethoxy group enhances the compound's solubility in organic solvents and modifies its interaction with biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Toxicity

This compound has been classified as toxic when ingested or upon skin contact. Specific toxicity data includes:

These classifications indicate that safety precautions are necessary when handling this compound in laboratory or industrial settings.

Applications in Lithium-Metal Batteries

Recent studies have explored the use of this compound as a component in partially and weakly solvating electrolytes for lithium-metal batteries (LMBs). The findings demonstrate:

- High Voltage Stability : Enables stable cycling at voltages up to 4.4 V.

- Long Lifespan : Contributes to the longevity of battery life with an areal capacity of 3.12 mA h cm .

These properties suggest that the compound could be instrumental in enhancing battery performance and efficiency.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(1,1,2,2-Tetrafluoroethoxy)phenol | Similar tetrafluoroethoxy group | Different positioning of the ether group |

| Phenol | Basic structure without fluorination | Lacks enhanced lipophilicity and stability |

| 4-(1,1,2,2-Tetrafluoroethoxy)phenol | Tetrafluoroethoxy group at para position | Potentially different reactivity due to position |

This table illustrates how the substitution pattern affects both chemical reactivity and biological activity compared to other phenolic compounds.

Case Study: Phenol Removal from Wastewater

A relevant case study involved the removal of phenolic compounds from specialty chemical wastewater using advanced treatment systems. The study highlighted the effectiveness of adsorption combined with electrochemical oxidation:

- Initial Phenol Concentration : 4,761 mg/L reduced to <500 mg/L after treatment.

- Reduction Efficiency : Approximately 75% removal from chemical distillate and nearly 99% from chemical effluent .

While this case focuses on phenols generally, it underscores the importance of managing similar compounds like this compound in environmental contexts.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(1,1,2,2-Tetrafluoroethoxy)phenol, and how is regioselectivity achieved?

The synthesis typically involves fluoroalkylation and demethylation steps. For example, 4-methoxyphenol can undergo fluoroalkylation with 1,2-dibromotetrafluoroethane to introduce the tetrafluoroethoxy group. Subsequent demethylation with BBr₃ yields the phenol derivative. Methacrylation or further functionalization is achieved via reactions with methacryloyl chloride or other acylating agents. Regioselectivity is controlled by steric and electronic effects of substituents during fluoroalkylation .

Q. What spectroscopic techniques are used to characterize this compound, and what key peaks are observed?

- IR Spectroscopy : Key peaks include ν(C-F) at ~1192 cm⁻¹, ν(C-O) at ~1190–1250 cm⁻¹, and aromatic ν(C=C) at ~1439–1596 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplets between δ 6.73–8.25 ppm. The tetrafluoroethoxy group causes splitting patterns due to coupling with adjacent fluorine atoms .

- ¹⁹F NMR : Fluorine signals are observed in the range of -120 to -140 ppm, depending on the electronic environment .

Q. What are the primary applications of this compound in polymer science?

It serves as a monomer in fluorinated polymers, such as crosslinked poly(methyl methacrylate), where the tetrafluoroethoxy group enhances thermal stability and glass transition temperatures (Tg > 200°C). These polymers are used in high-performance coatings and membranes .

Advanced Research Questions

Q. How do fluorine atoms in the tetrafluoroethoxy group complicate NMR spectral interpretation, and what strategies resolve these challenges?

The ¹⁹F nuclei cause splitting in ¹H NMR signals via scalar (J-coupling) and dipolar interactions. Techniques include:

Q. What role does this compound play in the inhibition of cholesteryl ester transfer protein (CETP)?

As a structural component in CETP inhibitors (e.g., torcetrapib analogs), the tetrafluoroethoxy group participates in hydrophobic interactions with the protein’s lipid tunnel. Crystallographic studies show that the fluorine atoms form van der Waals contacts with residues like Phe263 and Leu262, blocking cholesteryl ester transfer .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Acidic Conditions : The ether bond may hydrolyze to yield phenol and tetrafluoroethanol.

- Oxidative Conditions : Aromatic hydroxylation or defluorination can occur, forming quinone-like structures. Stability is assessed via HPLC-MS under accelerated conditions (e.g., 40°C, 75% RH), with degradation pathways modeled using Arrhenius plots .

Q. What computational methods are used to predict the compound’s reactivity and binding affinities?

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., CETP) to optimize inhibitor design.

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the C-O and C-F bonds, predicting hydrolysis susceptibility.

- Docking Studies : Evaluates binding poses in enzyme active sites using software like AutoDock Vina .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in complex mixtures?

- LC-MS/MS : Offers high sensitivity (LOD < 1 ppb) using MRM transitions (e.g., m/z 208 → 159 for quantification).

- GC-ECD : Effective for volatile derivatives (e.g., silylated or acylated forms).

- 19F NMR : Provides structural confirmation in mixtures without derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.